Journal Name:CrystEngComm
Journal ISSN:1466-8033
IF:3.756
Journal Website:http://pubs.rsc.org/en/journals/journalissues/ce
Year of Origin:1999
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:855
Publishing Cycle:Monthly
OA or Not:Not
One-step uniform rotation solvothermal synthesis of a Li3VO4@rGO anode material with superior cycling and rate performance†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00918A
Given its safer working potential and higher theoretical capacity, Li3VO4 has become a potential alternative anode material to graphite. However, the hydrophilicity, low electrical conductivity, and unsatisfactory reaction kinetics of the Li3VO4 anode pose a challenge. In this paper, a graphene-wrapped Li3VO4@rGO hybrid was prepared using a novel efficient uniform rotation solvothermal (URS) method. Graphene with high electrical conductivity accelerates the reaction kinetics of the anode material to improve its rate performance. The URS method restrains the agglomeration of particles to shorten the diffusion paths of Li+. The uniform reaction obtained by this method and the lamellar shape of graphene synergistically enlarge the specific surface area of Li3VO4 to supply additional active sites for the extraction/insertion of Li+. Therefore, Li3VO4@rGO–R exhibits superior cycling performance (249.5 mA h g−1 after 4000 cycles at 5 A g−1) and rate performance (243.3 mA h g−1 at 10 A g−1). This study provides a versatile and efficient method for enhancing the electrochemical performance of anode materials.
Detail
InN nanorod/Ni(OH)2 heterojunction photoelectrode for efficient photoelectrochemical water splitting†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00993A
Indium nitride (InN) is a promising photoelectrode material for photoelectrochemical (PEC) water splitting due to its strong light absorption capability, excellent electron mobility and direct band gap. However, the severe re-joining of the carrier in bulk or surface hinders the application of InN nanomaterials. Therefore, an InN nanorod/Ni(OH)2 heterojunction for PEC water splitting with enhanced interfacial charge transfer under a biased voltage was constructed first. In this case, the Ni(OH)2 catalyst not only has excellent electrocatalytic properties, but also can eliminate the surface state of the InN nanorods within a certain range. The improved InN/Ni(OH)2 photoelectrodes show that the photocurrent density of 4.43 mA cm−2, was 16 times higher than that of the pure InN nanorods (0.27 mA cm−2) at the same potential. Its applied bias photon-to-current efficiency (ABPE) at 0.92 V vs. Ag/AgCl was 6.92% with a 43-fold increase when compared to InN (0.16%). The work reported here, supplies practical and effective ideas to construct an InN-based nanorod heterojunction, thereby enhancing the redox reaction dynamics of the PEC water splitting in alkaline pH electrolyte.
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Design and synthesis of functionalized defective MOFs for catalytic conversion of CO2 to cyclic carbonates under green conditions†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00878A
In this paper, the functionalized ligand 2-(imidazole-1-yl)terephthalic acid was obtained by grafting an imidazole group onto 2-bromoterephthalic acid. Then, defective MOFs were synthesized with Hf ions and the ligand in the presence of monocarboxylic acid acting as a modulator, and NHC (nitrogen heterocyclic carbene)–CO2 adducts were grafted onto the Hf-based MOFs to catalyze the cycloaddition reaction of epoxides with CO2 to produce cyclic carbonates under green conditions of ambient pressure and being solvent- and cocatalyst-free. The mesopore defects created by the modulator and DMC (dimethyl carbonate) solvothermal etching, the enhanced Lewis acidity of the Hf clusters and the grafted NHC–CO2 adducts can improve synergistically the catalytic performance of the MOFs via decreasing activation energy, promoting mass transfer and providing more active catalytic sites. The results show that the highest conversion rate reaches 81.64% at 100 °C and 10 h for the cycloaddition reaction of CO2 with epichlorohydrin. Finally, a possible reaction mechanism was proposed based on characterization and catalytic measurement.
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Design of Pb1−xSrxF2 hollow crystals with gas–solution interfacial reactions
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00943B
Porous or hollow crystals have attracted considerable interest due to their unique properties and outstanding performance in various applications. In this study, hollow Pb1−xSrxF2 crystals have been successfully fabricated via controlled precipitation–dissolution at the liquid–gas interface. As a result of the reaction on the surface of a solution mixture of Pb(CH3COO)2 and Sr(CH3COO)2 under the action of gaseous HF, a film of Pb1−xSrxF2 crystals with a fluorite-type structure was formed. Placing the film on the water surface resulted in selective dissolution and formation of hollow crystals, associated with a relative increase in the overall Sr content in the Pb1−xSrxF2 solid solution. By adjusting the crystallization conditions and the dissolution time it was possible to obtain hollow crystals with a wall thickness of 20–40 nm, membrane films with ordered through holes, or microstructures with flower-like morphology. The Gas–Solution Interface Technique used in this work can potentially be utilized to synthesize other metal fluorides with tunable porous morphology.
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Solvent effect in the chemical design of coordination polymers of various topologies with Co2+ and Ni2+ ions and 2-furoate anions†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00813D
Four new frameworks were obtained by slow diffusion of a ligand solution – 1,2-bis(4-pyridyl)ethylene (dpe) into solutions of NiII and CoII furoates. It is shown that, depending on the combination of solvents used, it is possible to purposefully set the topology of the coordination polymers as a simple chain in [Co(fur)2(dpe)(CH3OH)2]n (1), 2D 4-c sql in [Co(fur)2(dpe)2]n (2)/[Ni(fur)2(dpe)2]n (3) and 3D 3-cetb in [Ni(fur)2(dpe)1.5(H2O)]n·3H2O (4) (fur− is the anion of 2-furoic acid). The simple chains extend in two different directions. The sql nets show inclined polycatenation. Compound 4 exhibits the first example of such a high degree of interpenetration as 7, which is more than three times higher than the known record for nets. All the compounds were characterized by single crystal X-ray analysis. The metal atoms in the structural fragments have a CN = 6 and are in an octahedral environment with a different ratio of N and O – ({CoO4N2} (1), {MO2N4} for M = Co (2) and Ni (3), {NiO3N3} (4)). The coordination network of 4 has accessible channels with an estimated pore volume of 4650 Å3 per unit cell (29.4%). Thermal behavior of 1, 3 and 4 was studied by simultaneous thermal analysis (STA). The obtained χT(T) dependences were approximated using the PHI software. It was shown that interweaving results in the shortening of the metal–metal magnetic interactions.
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Fine-tuning synthesis of a novel CuI/CuII mixed-valence coordination polymer†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01001E
The chemistry of mixed-valence coordination polymers (CPs) and metal–organic frameworks (MOFs) is of great interest mainly due to their limited numbers and intriguing properties. The scarcity of these types of compounds can be attributed to the lack of effective methods for their synthesis. In this study, we report on the fine-tuning synthesis and structure of a novel CuI/CuII mixed-valence coordination polymer [Cu3Cl(4-ptz)2(OH)2]n (1), based on the reaction of a 5-(4-pyridyl)tetrazole (4-H-ptz) ligand and CuCl2·2H2O in a molar ratio of 1 : 3 under hydrothermal conditions. X-ray crystallography analysis of 1 and bond valence method calculations confirmed the mixed-valence characteristics of the MOF, where Cu(1) presents a +1 charge but Cu(2) presents a +2 charge. The structure is unique, in which the CuI center adopts a T-shaped geometry and CuII exists in a square-pyramidal arrangement. The CuI/CuII mixed-valence compound 1 was formed by the partial reduction of CuII salts in the presence of a 4-H-ptz ligand, which also serves as a reducing agent. In addition, the tetrazolate and pyridine groups of the deprotonated 4-ptz ligand in an appropriate spatial arrangement and coordination sites perfectly fit the requirements for the successful assembly of the final mixed-valence product. Furthermore, a univalence CuI-based compound [Cu2Cl(4-ptz)]n (2) was obtained by using a molar ratio of L : M = 1 : 2 (L = 4-H-ptz, M = CuCl2·2H2O) under 160 °C hydrothermal conditions. The isolation of this univalent 2 highlights the fact that the fine-tuning synthesis of the CuI/CuII mixed-valence compound 1 is possible. These results provide an excellent example of the design, synthesis, and crystal engineering of mixed-valence compounds.
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Synthesis, structure, and investigation of unique magnetic properties in two novel Mn-based coordination polymers†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01060K
Two new manganese(II) coordination polymers (CPs) have been synthesized using Mn(SO4)2·6H2O, 2,4-[6-(4-carboxyphenyl)pyrazin-2-yl]benzoic acid (H2L) and two auxiliary N-donor linkers, 1,10-phenanthroline (phen) and 1,4-bis(1H-imidazol-1-yl)benzene (dib) to assist in the self-assembly process. The resulting compounds were identified as [Mn(L)(phen)]n (1) and {[Mn(L)(H2O)]·0.5dib}n (2). 1 displays a one-dimensional (1D) structure, which is further assembled to form a 2D structure through weak interactions between adjacent L2− ligands. In contrast, 2 shows a 2D network, which can further form a 3D supramolecular network via packing interactions between the 2D networks. Focusing on the structure around manganese(II) ions, both 1 and 2 have bis(μ-carboxylate-κO:κO′)dimanganese(II) structures. The cryomagnetic behavior for 1 and 2 was complicated, suggesting the temperature-induced structural change due to the flexibility of the Mn(II) compounds. The unique magnetic behaviors exhibited by the two complexes also provide a new perspective for the subsequent study of magnetic materials.
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Efficient detection of Al3+ and B4O72− over trigonal prism In(iii) complex†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00904A
In this study, a novel mononuclear complex In(H2nha)3 (1) (H3nha = 3-hydroxy-2-napthanoic hydroxamic acid) was synthesized and characterized. Single-crystal X-ray diffraction revealed that 1 possesses a centrosymmetric structure consisting of one In(III) and three partially deprotonated ligands. Luminescent studies suggested that 1 could selectively and sensitively recognize Al3+ and B4O72− through fluorescence enhancement effect, even could be directly observed with naked eyes under 365 nm ultraviolet lamp, and their detection limits can be as low as 1.3 and 6.2 μM, respectively. Moreover, the mechanism of their fluorescence enhancement was explored.
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Effects of defects in a 4H-SiC material on the breakdown behavior of a Schottky barrier diode
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00295K
This study investigated the relationship between the failure of a silicon carbide (SiC) Schottky barrier diode (SBD) and the corresponding defects on its 4H-SiC substrate and epitaxial layer. The dislocations enlarged by KOH etching and other surface defects of SiC materials were characterized by SICA88, and the linking function of which was used to track the same locations on the 6 inches wafer. This paper statistically showed the type of defect that leads to dead dies that are featured with breakdown points. Results show that 88% of breakdown points on the device were strongly related to single threading screw dislocations (TSDs), or TSD related defects in the substrate. In addition, 77% of the breakdown points would correspond to small pits on the epitaxial layer, that originate from substrate TSDs. In conclusion, substrate TSDs, which inherit and produce pits on the epitaxial surface, have a higher probability to cause SiC SBD breakdowns. Possible reasons for how a TSD can extend and develop into a pit on the epitaxial layer were proposed.
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Development of new multicomponent crystals of the antifungal drug tioconazole and the assessment of their biopharmaceutical attributes†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00948C
Tioconazole is commonly used as a broad-spectrum topical antifungal. The poor aqueous solubility and toxicity are two major concerns for its use in oral dosage forms. We have tried to address some of these issues through new multicomponent crystal development. Five crystalline salt forms (with hydrochloric, oxalic, malonic, fumaric, and DL-tartaric acids) were reported previously for (±)-tioconazole. In the present study, we have obtained fourteen new multicomponent crystals identified with the help of a rational coformer screening performed using modified molecular electrostatic potential-based site-pair interaction energy computations, a ΔpKa-based salt screening, and a few were isolated from solution-mediated phase transformations. The antimicrobial activities of the selected multicomponent crystals were determined against ESKAP pathogens followed by cytotoxicity studies. A low toxicity and high selectivity were observed for three of the (±)-tioconazole multicomponent forms and were attributed to the reduced (±)-tioconazole content in these forms. The physicochemical property assessment of the selected novel multicomponent forms has been performed to check their suitability in oral dosage forms. The (±)-tioconazole–L-tartaric acid salt cocrystal reported in this study shows low toxicity (at MIC of 2 μg mL−1), the highest solubility, and improved dissolution behavior compared to the freebase. The water-mediated anhydrate–hydrate transformations noted for three of the multicomponent forms, a partial conversion to a phosphate salt in phosphate buffer and a rapid disproportionation observed for the case of the (±)-tioconazole–nicotinic acid cocrystal are also discussed in this study.
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Polymorphism of amantadinium niflumate†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00754E
Two polymorphs of amantadinium niflumate were obtained as new forms of potential medicine combining niflumic acid – a non-steroidal anti-inflammatory drug, with amantadine – a drug used in the treatment of Parkinson's disease. The polymorphs were structurally characterized showing the differences in crystal packing and intermolecular interactions. Interactions were analyzed in both crystals by theoretical methods: quantum theory of atoms in molecules (QTAIM) and noncovalent interaction (NCI) approaches.
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Liquid–liquid phase separation and crystallization of aspirin polymorphs from a water–acetonitrile mixed solvent medium through a swift cooling process†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00611E
This study highlights the occurrence of liquid–liquid phase separation (LLPS) or oiling-out during the crystallization of polymorphic forms of aspirin, which was successfully revealed for the first time through a swift cooling crystallization process from a water–acetonitrile mixed solvent medium. Saturated aspirin solutions with nine different mixing compositions of water–acetonitrile solvents, from pure water to pure acetonitrile, were prepared at 310 K and swiftly cooled down to 274 K. Prior to the experiment, variations in the solubility and pH with different solvent mixture compositions were studied and after the swift cooling of the solutions, variations in the induction time for the occurrence of both LLPS and polymorphic nucleation were evaluated with respect to the various levels of supersaturation generated within the solution. Furthermore, the preferred conditions for the occurrence of LLPS and the polymorphic nucleation were precisely mapped by constructing a phase diagram with the different crystallization parameters involved, which clearly revealed that the nucleation of only form-I of the polymorph occurred in the acetonitrile-rich compositions (≥0.58A) without LLPS and form-II occurred in the water-rich compositions (≥0.92W), mostly in the presence of micro-level LLPS in the solution. Whereas, in the intermediate compositions, LLPS occurred at micro and macro levels between the mixed compositions 0.92W : 0.08A and 0.42W : 0.58A, which completely prevented the nucleation of the aspirin polymorphs. The thermal stability and unit cell structures of the grown polymorphs were confirmed through differential scanning calorimetry, and powder and single-crystal X-ray diffraction analyses.
Detail
Self-converted fabrication of a Ni-MOF-74 tubular membrane from nickel-based nanosheets for butanol dehydration by pervaporation†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01007D
Metal–organic frameworks (MOFs) with uniform pore size and rich functionality are promising candidates for membrane materials. However, the relatively weak stability of MOFs inhibits their applications in liquid separation. Herein, we proposed a simple and efficient strategy for the preparation of a well-intergrown and stable Ni-MOF-74 tubular membrane by the self-conversion of a nickel-based nanosheet layer (Ni-NSL). In this method, the Ni-NSL not only serves as a metal source for promoting heterogeneous nucleation to achieve high-quality Ni-MOF-74 membranes, but also acts as an inorganic linker between the support and membrane for enhancing membrane stability. Owing to the existence of the Ni-NSL, a thin Ni-MOF-74 membrane with a thickness of ca. 2.5 μm was obtained. The membrane exhibited excellent pervaporation performance with a separation factor of 1094 and a flux of 1.75 kg m−2 h−1 for n-butanol dehydration. Furthermore, the as-prepared Ni-MOF-74 membrane has good stability for 120 h of the separation of n-butanol/water. Therefore, the Ni-MOF-74 membrane by the self-conversion strategy is very promising for pervaporation separation of n-butanol.
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Preparation of controllable double-selective etched porous substrate for HVPE growth of GaN crystals with excellent optical properties†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00989K
Heteroepitaxial growth of GaN will inevitably generate a large number of defects; serious residual stress will be caused by the mismatch of the lattice and thermal expansion coefficient between the substrate and the GaN material, and eventually the crystal may be broken. We designed a double selective etching method, which can flexibly control the etching rate and degree of GaN substrates. And a hydrothermal etching buffer substrate (hydrothermal MOCVD GaN/Al2O3, HMGA) composed of a porous buffer layer with a weak connection between seed layer and a sapphire substrate was obtained. The 4-inch GaN crystal with excellent optical properties and a thickness of approximately 3 mm was successfully grown on the HMGA substrate. The crystal quality and optical quality of the as-obtained GaN crystal were greatly improved and the residual stress was reduced. At the same time, a metal–semiconductor–metal (MSM) structure ultraviolet (UV) photodetector was made using the as-obtained GaN crystal which showed good photoresponse in the UV band. These prove that the double selective etching technology has broad application prospects in heteroepitaxial growth of semiconductor materials.
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What are the prospects of [1,2,5]oxadiazolo[3,4-c]cinnoline 5-oxides, 1,5-dioxides and their nitro derivatives as high-energy-density materials? Synthesis, experimental and predicted crystal structures, and calculated explosive properties†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00964E
The main objective of this study is to investigate the potential of cinnoline oxides and their nitro derivatives as explosive materials. Thus, the study includes the synthesis, crystal structure prediction, single-crystal X-ray structure determination, crystal packing analysis and calculation of the detonation properties of [1,2,5]oxadiazolo[3,4-c]cinnoline 5-oxide, 1,5-dioxides and their nitro derivatives. It was found that the exocyclic oxygen atom of the 1,2,5-oxadiazole ring affects the nitration reaction of the benzene ring of cinnoline oxides: its absence requires more hard nitration conditions, but at the same time makes it possible to obtain a dinitro cinnoline derivative. 7,9-Dinitro-[1,2,5]oxadiazolo[3,4-c]cinnoline 5-oxide was obtained for the first time. Previously unknown experimental crystal structures were established for six compounds. For all of the compounds studied, crystal structure prediction was used to obtain information about crystal packing, even in the absence of experimental data. It was shown that crystal structure prediction based on the grid algorithm for structure generation and a force field approach with a charge-shifted model of electrostatic interactions for energy minimization and ranking yielded reliable results for this class of compounds. Crystal packing analysis was used to reveal supramolecular synthons, and to find differences and similarities in crystal structures. For example, the crystals of cinnoline 1,5-dioxides, molecules with an exocyclic oxygen atom of the 1,2,5-oxadiazole ring, are isostructural or nearly isostructural to the corresponding cinnoline 5-oxides, but their density and oxygen balance are higher. The calculated detonation parameters indicated the moderate performance of the [1,2,5]oxadiazolo[3,4-c]cinnoline oxides as explosives.
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Ferromagnetically coupled CoII2LnIII2 complexes (where LnIII = Ho, Er, Yb): experimental and theoretical investigations†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00827D
A series of heterotetranuclear complexes [CoII2Ln2(HL)4(OAc)3(H2O)2]·(NO3)3 (where LnIII = Ho (1), Er (2) or Yb (3)) reported with a Schiff base (2-methoxy-6-[(E)-2′-hydroxymethyl-phenyliminomethyl]-phenol) ligand. The X-ray diffraction and structural solution confirmed the isostructural identity of 1 and 3. Complexes 1 and 3 were crystallized in a monoclinic crystal system having a C2/c space group, while complex 2 lacked X-ray quality crystals. The direct current (dc) magnetic measurements on complexes 1–3 indicate dominant intramolecular ferromagnetic interactions. The CASSCF/SO-RASSI/SINGLE_ANISO calculations followed by POLY_ANISO simulations were performed to understand the electronic structure, nature and strength of the CoII–LnIII and LnIII–LnIII magnetic exchange interactions, using the Molcas 8.0 program. To verify the nature of CoII–LnIII magnetic interactions, BS-DFT calculations were performed. The sign and the magnitude of the estimated JCo–Ln values show weak but dominant intramolecular ferromagnetic interactions between CoII and LnIII metal ions. In contrast, JLn–Ln values show the weak antiferromagnetic interactions between LnIII ions in complexes 1–3.
Detail
Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00944K
Three new 1,3,4-oxadiazoles (1–3) have been synthesized. The crystal structure of two of them were solved by single crystal X-ray diffraction analysis and a detailed quantitative analysis of the weak noncovalent interactions have been performed by using DFT calculations. In both compounds, the formation of recurrent H-bonded motifs involving the 1,3,4-oxadiazole is observed. In addition, a variety of CH⋯π interactions are established, involving both aliphatic and aromatic C–H bonds and the π-system of the electron rich tert-butylphenyl ring. QTAIM analysis and NCI plots were used to study the nature and the extent of different intermolecular interactions observed in these structures, which were rationalized using MEP surface plots.
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The odd–even effect in n-carboxyalkylammonium-containing organic–inorganic hybrids of Mn(ii) halides: structural and magnetic characterisation†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00855J
The understanding of magnetic properties of hybrid compounds is important for the design of magnetic devices. In this contribution a prominent odd–even effect in both the structural characteristics and magnetic properties of four new hybrid compounds comprised of n-carboxyalkylammonium cations and perchloridomanganate anions is reported. When the n-carboxyalkylammonium cations contain an even number of carbon atoms, compounds of the formula (NH3(CH2)nCOOH)2[MnCl4], with n = 3 and 5, are formed, which display the two-dimensional (2D) hybrid halide perovskite structure in which bridging chlorido ligands link Mn2+ ions. Compounds containing n-carboxyalkylammonium cations with an odd number of carbon atoms have the formula (NH3(CH2)nCOOH)2[MnCl4(H2O)2], with n = 2 and 4, and display a zero-dimensional (0D) structure with hydrogen bonding interactions linking neighbouring [MnCl4(H2O)2]2− anions. The odd–even effect is also evident in the magnetic properties of the compounds, which are linked to the structural differences observed in these compounds. Compounds containing an even number of carbon atoms show antiferromagnetic (AFM) interactions and spin canting at temperature TN, with 2JK = −8.28(5) K and TN = 45.0(5) K when n = 3 and 2JK = −7.72(4) K and TN = 43(1) K when n = 5. Much weaker AFM interactions and no spin canting is observed in compounds containing an odd number of carbon atoms, with 2JK = −0.14(2) K when n = 2 and 2JK = −0.14(2) K when n = 4.
Detail
Synthesis and applications of porphyrin-based MOFs in removal of pesticide from wastewater: molecular simulations and experimental studies
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE01058A
The high toxicity of pesticides to the ecosystem and humans has made their removal from water urgent. However, the properties of the insecticide made it challenging to complete the removal process with high adsorption capacity and exceptional selectivity. Biocompatible porphyrin-based MOFs with good adsorption capacity make them the best choice for removing methomyl pesticides from wastewater due to their large surface area and high porosity. In this work, iron-porphyrin-based MOFs (Fe-TCPP), zinc-porphyrin-based MOFs (Zn-TCPP) and copper-porphyrin-based MOFs (Cu-TCPP) were synthesized and investigated to remove methomyl from water. Besides the characterization of porphyrin-based MOFs with PXRD, FTIR, and FESEM, Langmuir and Freundlich isotherm models were used to describe adsorption behavior. Fe-TCPP showed a higher adsorption capacity (Qm) than Zn-TCPP and Cu-TCPP, and the Qm values for Fe-TCPP, Zn-TCPP and Cu-TCPP equal 270.07 mg g−1, 190.97 mg g−1, and 175.95 mg g−1, respectively. Monte Carlo and molecular dynamic simulations were used to study the adsorption mechanism. The computational investigation indicates that the methomyl molecules are aggregated inside the MOF cavities and form hydrogen bonds between the methomyl pesticide and MOF structure.
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Regulating the crystal and electronic structures and optical properties of hybrid bromoplumbates with alkylated N, S- or P-containing aromatic cations†
CrystEngComm ( IF 3.756 ) Pub Date : , DOI: 10.1039/D3CE00931A
The optical properties including optical absorption and photoluminescence (PL) properties of hybrid materials are always required to be regulated to cater for different requirements. Herein, the crystal and electronic structures of hybrid haloplumbates were adjusted to regulate the optical properties by employing two series of well-designed structure directing agents (SDAs). Alkylated benzothiazole (btz)- and triphenylphosphine (PPh3)-derivative SDAs direct the formation of six new hybrid bromoplumbates, namely (Mebtz)PbBr3 (1, Me = methyl), (Etbtz)PbBr3 (2, Et = ethyl), (Prbtz)Pb3Br8 (3, Pr = n-propyl), (MePPh3)PbBr3 (4), (EtPPh3)PbBr3 (5) and (PrPPh3)PbBr3 (6). Their bromoplumbate anions all show 1D chain-like structures formed by PbBr6 octahedra but with different connection modes. The six hybrid materials possess obvious blue or red shifted band gaps compared with inorganic PbBr2 due to their different structural features. Their PL emission colors realize rational regulation ranging from bluish green to orange.
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17441
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
物理2区 CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
9.80 100 Science Citation Index Science Citation Index Expanded Not
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